Cas no 52783-69-4 (5-bromo-4-(chloromethyl)-2-methoxyphenol)

5-Bromo-4-(chloromethyl)-2-methoxyphenol is a halogenated phenolic compound featuring both bromo and chloromethyl functional groups, along with a methoxy substituent. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules in pharmaceutical and agrochemical applications. The presence of reactive sites (bromo, chloromethyl, and hydroxyl groups) allows for selective modifications, enabling diverse derivatization pathways. This compound is particularly useful in cross-coupling reactions and as a building block for bioactive compounds. Its stability under standard conditions ensures reliable handling and storage, while its well-defined reactivity profile facilitates precise synthetic applications.
5-bromo-4-(chloromethyl)-2-methoxyphenol structure
52783-69-4 structure
商品名:5-bromo-4-(chloromethyl)-2-methoxyphenol
CAS番号:52783-69-4
MF:C8H8BrClO2
メガワット:251.504920959473
CID:6533558
PubChem ID:131288647

5-bromo-4-(chloromethyl)-2-methoxyphenol 化学的及び物理的性質

名前と識別子

    • 5-bromo-4-(chloromethyl)-2-methoxyphenol
    • EN300-1926136
    • 52783-69-4
    • DTXSID301276059
    • インチ: 1S/C8H8BrClO2/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3,11H,4H2,1H3
    • InChIKey: GDNSQNOMJAGLCJ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=C(C=C1CCl)OC)O

計算された属性

  • せいみつぶんしりょう: 249.93962g/mol
  • どういたいしつりょう: 249.93962g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

5-bromo-4-(chloromethyl)-2-methoxyphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1926136-0.1g
5-bromo-4-(chloromethyl)-2-methoxyphenol
52783-69-4
0.1g
$741.0 2023-09-17
Enamine
EN300-1926136-0.25g
5-bromo-4-(chloromethyl)-2-methoxyphenol
52783-69-4
0.25g
$774.0 2023-09-17
Enamine
EN300-1926136-0.05g
5-bromo-4-(chloromethyl)-2-methoxyphenol
52783-69-4
0.05g
$707.0 2023-09-17
Enamine
EN300-1926136-1.0g
5-bromo-4-(chloromethyl)-2-methoxyphenol
52783-69-4
1g
$842.0 2023-06-02
Enamine
EN300-1926136-5g
5-bromo-4-(chloromethyl)-2-methoxyphenol
52783-69-4
5g
$2443.0 2023-09-17
Enamine
EN300-1926136-10g
5-bromo-4-(chloromethyl)-2-methoxyphenol
52783-69-4
10g
$3622.0 2023-09-17
Enamine
EN300-1926136-10.0g
5-bromo-4-(chloromethyl)-2-methoxyphenol
52783-69-4
10g
$3622.0 2023-06-02
Enamine
EN300-1926136-0.5g
5-bromo-4-(chloromethyl)-2-methoxyphenol
52783-69-4
0.5g
$809.0 2023-09-17
Enamine
EN300-1926136-2.5g
5-bromo-4-(chloromethyl)-2-methoxyphenol
52783-69-4
2.5g
$1650.0 2023-09-17
Enamine
EN300-1926136-1g
5-bromo-4-(chloromethyl)-2-methoxyphenol
52783-69-4
1g
$842.0 2023-09-17

5-bromo-4-(chloromethyl)-2-methoxyphenol 関連文献

5-bromo-4-(chloromethyl)-2-methoxyphenolに関する追加情報

Recent Advances in the Study of 5-Bromo-4-(chloromethyl)-2-methoxyphenol (CAS: 52783-69-4)

The compound 5-bromo-4-(chloromethyl)-2-methoxyphenol (CAS: 52783-69-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of 5-bromo-4-(chloromethyl)-2-methoxyphenol as a key intermediate in the synthesis of various bioactive molecules. Its bromo and chloromethyl functional groups make it a versatile building block for the construction of more complex structures, particularly in the development of antimicrobial and anticancer agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of novel quinone-based compounds with potent antitumor activity.

In terms of biological activity, research has shown that 5-bromo-4-(chloromethyl)-2-methoxyphenol exhibits moderate antimicrobial properties against a range of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. These findings, reported in a recent issue of Bioorganic & Medicinal Chemistry Letters, suggest its potential as a lead compound for the development of new antibiotics, especially in the face of rising antibiotic resistance.

Mechanistic studies have further elucidated the compound's mode of action. It appears to interfere with bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan biosynthesis. Additionally, its ability to generate reactive oxygen species (ROS) in cancer cells has been documented, providing a plausible explanation for its observed cytotoxicity in certain tumor cell lines.

From a pharmaceutical development perspective, the stability and reactivity of 52783-69-4 have been extensively characterized. Recent analytical studies using HPLC-MS and NMR spectroscopy have provided detailed insights into its degradation pathways and optimal storage conditions, which are crucial for its handling in industrial settings. These findings were recently presented at the International Symposium on Pharmaceutical Chemistry.

Looking forward, several research groups are exploring the derivatization of 5-bromo-4-(chloromethyl)-2-methoxyphenol to enhance its pharmacological properties while reducing potential toxicity. Computational chemistry approaches, particularly molecular docking studies, are being employed to predict its interactions with various biological targets, potentially accelerating the drug discovery process.

In conclusion, 5-bromo-4-(chloromethyl)-2-methoxyphenol represents a promising chemical entity with multiple applications in medicinal chemistry. Its dual functionality as both a synthetic intermediate and a bioactive compound makes it particularly valuable in current drug discovery efforts. Further research is warranted to fully exploit its therapeutic potential and to address any safety concerns that may arise during preclinical development.

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